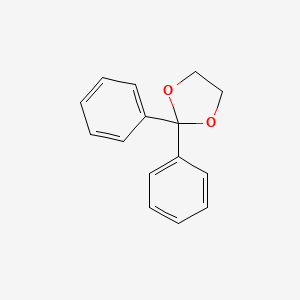

2,2-Diphenyl-1,3-dioxolane

Beschreibung

Contextualization within the Broader Field of 1,3-Dioxolane (B20135) Chemistry

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. nih.govwikipedia.org This structural motif is a cyclic acetal (B89532) or ketal and is fundamental to a large class of organic compounds. nih.govwikipedia.org Dioxolanes are widely recognized for their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols in multi-step organic synthesis. wikipedia.org Their stability under various conditions and the relative ease of their formation and removal make them indispensable in the synthesis of complex molecules.

Beyond their use as protecting groups, 1,3-dioxolanes serve as versatile solvents and chemical intermediates in numerous industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals. silverfernchemical.com The reactivity of the dioxolane ring, particularly its susceptibility to acid-catalyzed ring-opening, provides a gateway to a variety of functional group transformations. vulcanchem.com

2,2-Diphenyl-1,3-dioxolane, with its two phenyl substituents at the 2-position, is a specific ketal derivative. The presence of the bulky and electronically influential phenyl groups imparts distinct properties to the molecule compared to simpler alkyl-substituted dioxolanes. These properties influence its reactivity, stability, and potential applications, making it a compound of particular interest for detailed study.

Historical Perspectives on Dioxolane Ring System Research

Research into cyclic acetals, including the dioxolane ring system, has a long history rooted in the fundamental studies of carbonyl chemistry and ether synthesis. The development of methods for the protection of carbonyl groups was a significant advancement in organic synthesis, allowing for greater control and selectivity in complex reactions. The acid-catalyzed reaction of an aldehyde or ketone with a diol to form a cyclic acetal was a key discovery in this area.

Over the decades, research has expanded from the basic synthesis and deprotection of dioxolanes to exploring their stereochemistry and reactivity in greater detail. For instance, studies have investigated the relative stability and ease of reductive cleavage of 1,3-dioxolanes compared to their six-membered counterparts, 1,3-dioxanes. cdnsciencepub.com It was found that for acetals, 1,3-dioxolanes are hydrogenolyzed more rapidly, while for ketals, this order is reversed. cdnsciencepub.com This difference in reactivity has been attributed to factors such as ring strain and steric interactions. cdnsciencepub.com

The advent of modern analytical techniques, such as NMR spectroscopy and X-ray crystallography, has enabled a deeper understanding of the conformational properties of the dioxolane ring and its derivatives, including the influence of substituents on their three-dimensional structure. acs.org This has been crucial in the development of asymmetric synthesis, where chiral dioxolanes are used as auxiliaries to control stereochemical outcomes.

Significance and Emerging Research Trajectories of this compound and Related Derivatives

The significance of this compound and its derivatives extends beyond their role as simple protecting groups. The introduction of the diphenyl moiety opens up new avenues for research and application.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₄O₂ | 226.27 | 4359-34-6 |

| 2-Phenyl-1,3-dioxolane (B1584986) | C₉H₁₀O₂ | 150.17 | 936-51-6 |

| 2,2-Dimethyl-1,3-dioxolane (B146691) | C₅H₁₀O₂ | 102.13 | 2916-31-6 |

| 1,3-Dioxolane | C₃H₆O₂ | 74.08 | 646-06-0 |

One of the most promising areas of research involves the biological activity of dioxolane derivatives. The dioxolane scaffold is present in numerous natural and synthetic compounds with a wide range of therapeutic properties, including antifungal, antiviral, and anticancer activities. researchgate.net Specifically, derivatives of this compound have been synthesized and investigated as potential modulators of multidrug resistance (MDR) in cancer cells. nih.gov Research has shown that certain novel this compound derivatives can reverse MDR in vitro, with some showing better effects than established modulators. nih.gov

Furthermore, chiral derivatives of this compound are being explored as ligands for various receptors. For example, enantiomers of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine have been studied for their affinity to α1 and 5-HT1A receptors, which are important targets for drug development. researchgate.net

The synthetic utility of this compound and its analogues continues to be an active area of investigation. The reactivity of the dioxolane ring, influenced by the diphenyl substituents, allows for its use as a precursor in the synthesis of more complex heterocyclic systems and as a template for constructing specific molecular frameworks. vulcanchem.com The development of new catalytic methods for the synthesis of functionalized dioxolanes is also an important research trajectory, aiming for higher efficiency, purity, and stereochemical control. vulcanchem.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4359-34-6 |

|---|---|

Molekularformel |

C15H14O2 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

2,2-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C15H14O2/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI-Schlüssel |

HRTCGZZYZFEBHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,2 Diphenyl 1,3 Dioxolane and Its Derivatives

Fundamental Ketalization Routes for 1,3-Dioxolane (B20135) Core Formation

The foundational method for constructing the 1,3-dioxolane ring involves the direct reaction of a ketone with a 1,2-diol. wikipedia.org This process is a reversible equilibrium reaction that is typically manipulated to favor product formation.

The most conventional synthesis of 2,2-diphenyl-1,3-dioxolane is the acid-catalyzed condensation of benzophenone (B1666685) with ethylene (B1197577) glycol. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of benzophenone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by ethylene glycol. scielo.br This reaction is an equilibrium process, and to drive it toward the formation of the ketal, the water generated as a byproduct must be continuously removed from the reaction mixture. scielo.br A common laboratory technique to achieve this is the use of a Dean-Stark apparatus, often with toluene (B28343) or benzene (B151609) as the azeotropic solvent.

However, benzophenone is noted to be less reactive compared to aliphatic ketones or even acetophenone, sometimes resulting in low conversion or no reaction under milder conditions that are effective for other carbonyls. To overcome this, more forcing conditions, such as extended reaction times or microwave irradiation, have been employed to achieve high yields.

Table 1: Conditions for Acid-Catalyzed Synthesis of Benzophenone Ethylene Ketal (this compound)

| Catalyst | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Toluene | Reflux with Dean-Stark, 40 h | High Yield (not specified) | |

| p-Toluenesulfonic acid (PTSA) | Toluene | Microwave (650 W), 3 h, Dean-Stark | 98% Yield | |

| Montmorillonite K-10 Clay | Benzene | Reflux with Dean-Stark | No Reaction | mdpi.com |

| Sulfonated Silica (SiO₂-SO₃H) | Solvent-free | Microwave (360 W) | Good Yield (not specified) | scielo.br |

Advanced Synthetic Strategies for this compound Scaffolds

Beyond classical methods, advanced strategies focus on improving efficiency, selectivity, and access to complex derivatives through novel catalytic systems and reaction pathways.

Heterogeneous catalysts offer significant advantages over traditional homogeneous acid catalysts, including easier separation, reduced corrosion, and potential for recycling. Zeolites, with their well-defined pore structures and acidic sites, are prominent in this class. extrica.com Zeolite-encapsulated metal complexes, also known as "ship-in-a-bottle" catalysts, combine the features of homogeneous and heterogeneous catalysis. arcjournals.org These systems can catalyze reactions like the formation of dioxolanes with high efficiency.

Research on the synthesis of 2,2-dimethyl-4-phenyl- Current time information in Bangalore, IN.google.com-dioxolane from styrene (B11656) oxide and acetone (B3395972) has demonstrated the effectiveness of zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes. researchgate.net This reaction, while starting from an epoxide rather than a ketone, highlights the catalytic power of these materials in forming the dioxolane ring. researchgate.net The study found that zeolite-encapsulated complexes can lead to excellent product yields in short reaction times. researchgate.net Other solid acids like H-Beta and HZSM-5 zeolites are also effective for acetalization and transacetalization reactions under mild conditions. researcher.life

Table 2: Catalytic Activity of Zeolite-Encapsulated Complexes in the Synthesis of 2,2-dimethyl-4-phenyl- Current time information in Bangalore, IN.google.com-dioxolane researchgate.net

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| [Co(Mebzlh)₂]Y | 0.5 | 98 |

| [Cu(Mebzlh)₂]Y | 1.0 | 92 |

| [Zn(Mebzlh)₂]Y | 1.0 | 85 |

| HY Zeolite | 4.0 | 70 |

While this compound itself is achiral, its derivatives can possess stereogenic centers, making stereoselective synthesis a critical area of research. Methodologies for producing enantiomerically pure compounds generally fall into three categories: resolution of racemates, synthesis from the chiral pool, and asymmetric synthesis using a chiral influence. ub.edu

One prominent strategy is the enantiomeric resolution of a racemic mixture. This can be achieved by reacting the racemic dioxolane derivative with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing them to be separated by crystallization. google.comyork.ac.uk Subsequent removal of the chiral acid yields the separated enantiomers. google.com

Alternatively, chiral derivatives can be built using the chiral pool strategy, which employs readily available, enantiomerically pure natural products as starting materials. An example is the first asymmetric synthesis of (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine (dexoxadrol), which begins with D-mannitol. csic.es This approach installs the required stereochemistry from the outset, avoiding a resolution step.

Asymmetric catalysis , where a chiral catalyst directs the formation of one enantiomer over the other, is another powerful tool. For instance, chiral boron reagents have been used to control the stereochemistry in various reactions. msu.edu

Table 3: Strategies for Obtaining Chiral this compound Derivatives

| Strategy | Method | Example | Reference |

|---|---|---|---|

| Enantiomeric Resolution | Formation and separation of diastereomeric salts | Resolution of racemic 1,3-dioxolanes using L-tartaric acid | google.com |

| Chiral Pool Synthesis | Synthesis starting from an enantiopure natural product | Synthesis of dexoxadrol (B1663360) from D-mannitol | csic.es |

| Asymmetric Synthesis | Use of a chiral auxiliary or catalyst | Synthesis of TADDOL derivatives using diethyl tartrate | rsc.org |

Beyond direct ketalization, dioxolane rings can be formed through less common pathways, including molecular rearrangements and non-acidic catalytic cycles.

An intriguing example of an unconventional route is the formation of a substituted 1,3-dioxolane through a sequential non-acid-catalyzed pinacol (B44631) rearrangement followed by an acetal (B89532) formation. In one reported instance, the recrystallization of (±)-1,2-diphenyl-1,2-propanediol in 1-butanol (B46404) led to an unexpected pinacol rearrangement to form an aldehyde. nih.gov This newly formed aldehyde then reacted with another molecule of the starting diol to generate a highly substituted this compound derivative, all in the absence of an acid catalyst. nih.gov This thermal rearrangement demonstrates a unique pathway to the dioxolane core, driven by reaction conditions rather than explicit catalysis. nih.gov

Unconventional Formation Mechanisms of Dioxolane Derivatives

Functionalization and Derivatization of the this compound Ring System

The this compound scaffold, while stable, serves as a versatile platform for chemical modification. Its core structure can be functionalized to introduce specific properties for targeted applications or to act as a building block in the assembly of more complex molecular architectures. Derivatization primarily occurs at the 4- and 5-positions of the dioxolane ring or, in some cases, through modification of the phenyl groups.

Introduction of Specific Substituents for Targeted Applications

The strategic introduction of functional groups onto the this compound framework is a key approach for developing molecules with specific biological or material properties. Research has focused on adding substituents that can interact with biological targets or alter the physicochemical properties of the parent compound.

One significant area of application is in overcoming multidrug resistance (MDR) in cancer chemotherapy. nih.gov Scientists have synthesized novel derivatives of this compound to act as MDR reversal agents. nih.gov These efforts involve attaching various lipophilic linkers and protonable basic moieties to the core structure to optimize interaction with P-glycoprotein (P-gp), a key protein responsible for MDR. nih.gov The results of in vitro testing on human Caco-2 cells indicate that some of these new structures can effectively reverse tumor cell MDR at low concentrations, with some showing better efficacy than established modulators like trifluoperazine. nih.gov

Another targeted application involves the development of pharmacologically active agents that act as NMDA receptor antagonists. By introducing a piperidine (B6355638) group, researchers have created compounds such as (4S,6S)-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane. Further modifications to the dioxolane ring, including the addition of ethyl or thienyl groups, have been shown to enhance the binding affinity of these derivatives to PCP receptors, demonstrating how subtle changes to the scaffold can fine-tune biological activity.

Table 1: Examples of Functionalized this compound Derivatives for Targeted Applications

| Substituent/Modification | Targeted Application | Resulting Compound Class/Example | Source |

| Lipophilic linkers and protonable basic moieties | Multidrug Resistance (MDR) Modulation | Novel P-glycoprotein inhibitors | nih.gov |

| Piperidyl group | NMDA Receptor Antagonism | (4S,6S)-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane | |

| Ethyl or Thienyl groups | Enhanced PCP Receptor Binding | Modified Dioxolane Derivatives |

Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound moiety serves not only as a pharmacophore but also as a structural template and intermediate in the synthesis of more complex molecules, including polymers and intricate pharmaceutical building blocks.

A notable example is its use in polymer chemistry. The derivative 2,2-diphenyl-4-methylene-1,3-dioxolane can undergo radical ring-opening polymerization to yield a novel polyketone. acs.org This process demonstrates the transformation of the cyclic dioxolane structure into a linear polymer chain, showcasing its utility in creating advanced materials.

Furthermore, the introduction of a hydroxymethyl group at the 4-position yields this compound-4-methanol, a key functionalized intermediate. thieme-connect.de This hydroxyl group provides a reactive handle for further synthetic transformations, allowing the dioxolane unit to be integrated into larger, more elaborate molecular structures. This derivative can be synthesized from glycerol, highlighting a pathway from a common byproduct to a valuable chemical intermediate. thieme-connect.de

The dioxolane framework is also central to the synthesis of complex chiral molecules used in pharmaceutical development. For instance, (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane is a versatile building block whose synthesis relies on a related dioxolane core. chemimpex.com Such complex structures, which feature multiple stereocenters and functional groups, are valuable in asymmetric synthesis and the development of enantiomerically pure therapeutic agents. chemimpex.comchemimpex.com

Table 2: Use of this compound Derivatives in the Synthesis of Complex Molecules

| Derivative/Intermediate | Complex Molecule Synthesized | Field of Application | Source |

| 2,2-Diphenyl-4-methylene-1,3-dioxolane | Polyketone | Polymer Chemistry | acs.org |

| This compound-4-methanol | Larger functionalized molecules | Organic Synthesis | thieme-connect.de |

| Dioxolane-based chiral scaffolds | (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane | Pharmaceutical Development, Asymmetric Synthesis | chemimpex.com |

Reaction Mechanisms and Chemical Transformations of 2,2 Diphenyl 1,3 Dioxolane and Analogs

Ring-Opening Polymerization (ROP) Studies of 2,2-Diphenyl-1,3-dioxolane Derivatives

Ring-opening polymerization (ROP) of cyclic monomers like derivatives of this compound provides a powerful method for creating polymers with unique main-chain architectures. nih.gov This approach allows for the introduction of specific functional groups into the polymer backbone, which can impart desirable properties such as degradability. nih.gov Both radical and cationic mechanisms have been explored for these systems.

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (RROP) is a versatile technique where a radical addition to a monomer's exocyclic double bond initiates a ring-opening rearrangement, thereby incorporating functional groups directly into the polymer backbone. uliege.be This method is particularly attractive for creating functional and degradable polymers. uliege.be

A significant application of RROP is the synthesis of polyketones from 2,2-diphenyl-4-methylene-1,3-dioxolane. uliege.beacs.org This specific monomer undergoes nearly quantitative ring-opening during polymerization. The reaction proceeds via the formation of a tertiary radical, which is stabilized by the two adjacent oxygen atoms. This intermediate then undergoes β-scission of a carbon-oxygen bond, leading to the formation of a more stable radical and the concurrent elimination of a stable molecule. This process results in the incorporation of ketone functionalities directly into the main chain of the polymer. acs.org

The general scheme for this polymerization is as follows: A radical initiator adds to the exocyclic double bond of the 2,2-diphenyl-4-methylene-1,3-dioxolane monomer. The resulting radical intermediate undergoes ring-opening, which is the key step for incorporating the functional group into the polymer backbone. This process can be copolymerized with other vinyl monomers to introduce ketone groups into various polymer structures, such as poly(4-hydroxystyrene)s. acs.org

The mechanism of the RROP of 2,2-diphenyl-4-methylene-1,3-dioxolane is characterized by an eliminative pathway. uliege.be After the initial radical attack on the methylene (B1212753) group, the five-membered ring opens. This ring-opening is followed by the elimination of benzophenone (B1666685), a highly stable molecule.

The process can be described in the following steps:

Initiation : A radical initiator adds to the exocyclic double bond of the monomer.

Ring-Opening : The resulting radical intermediate undergoes a rearrangement where the dioxolane ring opens.

Elimination : A molecule of benzophenone is eliminated from the opened ring structure. This elimination is a driving force for the reaction due to the thermodynamic stability of the benzophenone molecule.

Propagation : The newly formed radical continues the polymerization by adding to another monomer molecule.

This eliminative pathway is crucial as it dictates the final structure of the polymer, leading to the formation of a polyketone. acs.org

Temperature plays a critical role in the kinetics of radical ring-opening polymerization. uliege.be For most polymerization reactions, an increase in temperature leads to an increased rate of polymerization. rug.nl However, there is an upper limit known as the ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable, and depropagation (the reverse of polymerization) begins to dominate. rug.nlresearchgate.netwiley-vch.de

In the specific case of the RROP of 2,2-diphenyl-4-methylene-1,3-dioxolane, studies have shown that temperature affects the extent of ring-opening. uliege.be While the reaction proceeds with a high degree of ring-opening across a range of temperatures, variations can influence the rate and potentially lead to side reactions. Nonisothermal kinetic methods, such as differential scanning calorimetry (DSC), are valuable tools for studying the effect of temperature and predicting the kinetics of such polymerization reactions under isothermal conditions. nih.gov The kinetics are influenced by both the activation energy and the pre-exponential factor, which can vary with the extent of monomer conversion. nih.gov

| Parameter | Influence of Increasing Temperature | Citation |

| Polymerization Rate | Generally increases up to a certain point. | rug.nl |

| Depropagation | Becomes significant above the ceiling temperature (Tc), reducing the overall rate. | researchgate.net, rug.nl |

| Side Reactions | The likelihood of side reactions can increase, potentially affecting the polymer structure. | researchgate.net |

| Ring-Opening Extent | Can be affected, although for 2,2-diphenyl-4-methylene-1,3-dioxolane, it remains high over a broad range. | uliege.be |

Cationic Ring-Opening Polymerization (CROP) of Related Dioxole Systems

Cationic ring-opening polymerization (CROP) is another important mechanism for polymerizing dioxolane and dioxole derivatives. This process is particularly prone to side reactions, such as the formation of cyclic structures within the polymer chain. rsc.orgresearchgate.net The polymerization of 1,3-dioxolane (B20135), a related system, has been studied in detail and provides insights into the CROP of its derivatives. rsc.orgresearchgate.net

The mechanism can proceed through two main pathways: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. CROP via the ACE mechanism is known to produce a significant fraction of cyclic polymer structures. researchgate.net To minimize cyclization, the polymerization can be guided towards the AM mechanism, for instance, by adding a nucleophile like ethylene (B1197577) glycol. researchgate.net

Studies on the cationic polymerization of 2,2-diphenyl-1,3-dioxole have shown that it can be polymerized using initiators like BF₃·Et₂O, though it typically yields low molecular weight polymers. researchgate.net Spectroscopic analysis of the resulting polymer suggests the presence of both cis and trans monomer units in the polymer chain, indicating that isomerization of the propagating carbenium ion is a competing reaction. researchgate.net

| Polymerization Type | Monomer System | Key Mechanistic Features | Citations |

| CROP | 1,3-Dioxolane | Prone to cyclization; can proceed via Active Chain End (ACE) or Active Monomer (AM) mechanisms. | rsc.org, researchgate.net |

| CROP | 2,2-Diphenyl-1,3-dioxole | Initiated by Lewis acids (e.g., BF₃·Et₂O); produces low molecular weight polymers; involves isomerization of the propagating cation. | researchgate.net |

Protective Group Chemistry Applications

Beyond polymerization, 1,3-dioxolanes are widely used as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. wikipedia.orgwikipedia.org The this compound structure, specifically, serves as a protective group for a 1,2-diol (derived from ethylene glycol) or as a ketal protecting group for benzophenone. More commonly, the 1,3-dioxolane moiety is used to protect other aldehydes and ketones by reacting them with ethylene glycol. wikipedia.orgorganic-chemistry.org

The formation of these cyclic acetals or ketals is typically achieved by reacting the carbonyl compound with a 1,2- or 1,3-diol in the presence of an acid catalyst. organic-chemistry.org This reaction is reversible, and the removal of water drives the equilibrium towards the formation of the dioxolane. organic-chemistry.org

The key advantages of using dioxolanes as protecting groups are:

Stability : They are stable towards nucleophiles and bases, protecting the carbonyl group from undesired reactions. wikipedia.orgorganic-chemistry.org

Selective Removal : The protecting group can be removed (deprotection) under acidic aqueous conditions, regenerating the original carbonyl group. wikipedia.orgwikipedia.org This allows for chemical modifications on other parts of the molecule without affecting the carbonyl function.

For example, a ketone can be protected as a dioxolane while an ester group elsewhere in the molecule is reduced using a strong hydride reagent like lithium aluminum hydride. wikipedia.orgwikipedia.org The dioxolane group does not react with the hydride. After the reduction, the ketone is easily regenerated by acid-catalyzed hydrolysis. wikipedia.orgwikipedia.org

Utilization of Dioxolanes as Protecting Groups for Carbonyl Compounds

In multistep organic synthesis, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. wikipedia.org Dioxolanes, such as this compound, serve as a crucial class of protecting groups for carbonyl compounds, including aldehydes and ketones. wikipedia.org This protection strategy involves converting the carbonyl group into a cyclic acetal (B89532) or ketal, which is significantly less reactive towards many reagents, particularly nucleophiles and bases. wikipedia.orgorganic-chemistry.org

The formation of a dioxolane is an acid-catalyzed reaction between a carbonyl compound and a 1,2-diol, typically ethylene glycol. wikipedia.org For this compound, benzophenone is the parent carbonyl compound. These cyclic acetals are stable under neutral or basic conditions, allowing for chemical modifications on other parts of the molecule. thieme-connect.de For instance, if a molecule contains both a ketone and an ester, the ketone can be protected as a dioxolane. This allows the ester to be selectively reduced using a reagent like lithium aluminum hydride, which would otherwise react with both functional groups. wikipedia.orgwikipedia.org After the desired transformation is complete, the dioxolane protecting group can be removed, regenerating the original carbonyl group. wikipedia.org This process is known as deprotection and is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org

The stability of the dioxolane protecting group is a key factor in its utility. Dioxolanes are resistant to a wide range of reagents, including hydrides, organometallics, and strong bases, making them suitable for a variety of synthetic pathways. thieme-connect.de The use of this compound offers specific advantages due to the steric hindrance provided by the two phenyl groups, which can enhance the stability of the protected compound.

| Reagent/Condition | Stability of Dioxolane | Typical Application |

|---|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable | Reactions involving base-catalyzed transformations elsewhere in the molecule. |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | Addition of carbon chains to other functional groups. |

| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Selective reduction of esters, amides, or other reducible groups. |

| Oxidizing Agents (mild, e.g., PCC, PDC) | Generally Stable | Oxidation of alcohols to aldehydes or ketones. |

| Acidic Conditions (e.g., aqueous HCl, H2SO4) | Labile | Deprotection to regenerate the carbonyl group. |

Mechanistic Studies of Deprotection Strategies

The deprotection of dioxolanes is most commonly achieved through acid-catalyzed hydrolysis, which reverses the formation process. uchicago.edu The mechanism begins with the protonation of one of the oxygen atoms in the dioxolane ring by a hydronium ion. This protonation makes the oxygen a better leaving group. Subsequently, the C-O bond cleaves, leading to the opening of the dioxolane ring and the formation of a resonance-stabilized oxocarbenium ion. sci-hub.se

A water molecule then acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion. This results in the formation of a hemiacetal intermediate after deprotonation. The hemiacetal is then further protonated on the remaining oxygen of the original dioxolane structure. Cleavage of the second C-O bond, facilitated by the lone pair of electrons on the hydroxyl group, regenerates the carbonyl compound and releases the 1,2-diol. The entire process is a series of equilibrium steps, and the presence of excess water drives the reaction towards the deprotected carbonyl compound. sci-hub.senih.govacs.org

The general mechanism for acid-catalyzed hydrolysis of a dioxolane is as follows:

Protonation: One of the ether oxygens of the dioxolane ring is protonated by an acid catalyst.

Ring Opening: The protonated dioxolane undergoes C-O bond cleavage to form a resonance-stabilized oxocarbenium ion and a hydroxyl group.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is lost from the newly added water molecule to form a hemiacetal intermediate.

Protonation: The second ether oxygen of the original diol is protonated.

Elimination: The protonated hydroxyl group leaves as a molecule of the diol, and the carbonyl group is reformed.

While acid-catalyzed hydrolysis is a standard method, its application can be limited in the presence of other acid-sensitive functional groups within a complex molecule. tandfonline.com This has led to the development of alternative and more selective deprotection protocols that operate under milder or neutral conditions. organic-chemistry.org

Several reagents and methods have been developed for the chemoselective deprotection of dioxolanes. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) and water can effectively cleave dioxolanes. Other methodologies employ reagents such as bismuth nitrate pentahydrate, which offers a simple and chemoselective approach. acs.org Nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), has been shown to deprotect 1,3-dioxolanes efficiently and mildly. rsc.orgresearchgate.net This method is chemoselective, leaving halo, alkoxy, and methylenedioxy groups unaffected. researchgate.net

Another approach involves the use of Lewis acids. For example, zirconium tetrachloride in combination with sodium borohydride can achieve reductive cleavage. tandfonline.com Erbium(III) triflate has been identified as a gentle Lewis acid catalyst for the chemoselective cleavage of acetals and ketals in wet nitromethane (B149229) at room temperature. organic-chemistry.org Furthermore, catalytic amounts of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water at 30 °C can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) into benzaldehyde (B42025) within minutes. wikipedia.orgorganic-chemistry.org Microwave-assisted deprotection using catalysts like p-sulfonic acid-calix[n]arenes in water has also emerged as a greener and efficient alternative. scielo.br

| Reagent/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nickel Boride (in situ) | Methanol, ambient temperature | Mild, chemoselective, high yield | rsc.orgresearchgate.net |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) | Water, 30 °C | Fast, quantitative conversion, neutral conditions | wikipedia.orgorganic-chemistry.org |

| Erbium(III) triflate (Er(OTf)3) | Wet nitromethane, room temperature | Gentle Lewis acid catalysis, chemoselective | organic-chemistry.org |

| Iodine | Neutral conditions | Tolerates many acid-sensitive groups | organic-chemistry.org |

| p-Sulfonic acid-calix[n]arene | Microwave, water | Fast, reusable catalyst, environmentally friendly | scielo.br |

Other Significant Reaction Pathways Involving the Dioxolane Ring

Reductive Ring Opening Reactions of this compound and Analogs

Beyond their role as protecting groups, dioxolanes can undergo reductive ring-opening reactions to yield valuable synthetic intermediates. researchgate.net Unlike deprotection, which regenerates the carbonyl and diol, reductive cleavage transforms the acetal into an ether. researchgate.netcdnsciencepub.comcdnsciencepub.com For cyclic acetals like dioxolanes, this reaction produces a hydroxy ether. cdnsciencepub.comcdnsciencepub.com

A variety of reagents can effect this transformation. A classic example is the use of "mixed hydride" systems, such as lithium aluminum hydride with a Lewis acid like aluminum chloride (LiAlH4-AlCl3). cdnsciencepub.comcdnsciencepub.com Borane in tetrahydrofuran (B95107) (THF) is another effective reagent for the reductive cleavage of acetals and ketals under mild conditions, typically at or slightly above room temperature. cdnsciencepub.comcdnsciencepub.com The mechanism is thought to involve the coordination of the Lewis acidic reducing agent to one of the oxygen atoms, followed by hydride delivery and cleavage of the C-O bond to form a stabilized oxocarbenium ion intermediate, which is then further reduced. cdnsciencepub.com The regioselectivity of the ring opening can be influenced by substituents on the dioxolane ring, with cleavage often occurring to produce the more stable carbocation intermediate. cdnsciencepub.com Other reducing systems, such as zirconium tetrachloride-sodium borohydride, have also been developed for this purpose. tandfonline.com

Cycloaddition Reactions in the Synthesis of Dioxolane Frameworks (e.g., [3+2] Cycloadditions)

While the most common synthesis of dioxolanes is the acid-catalyzed reaction of a carbonyl compound and a diol, cycloaddition reactions provide an alternative and powerful route to construct the dioxolane framework. researchgate.net Specifically, [3+2] cycloadditions, which are a type of 1,3-dipolar cycloaddition, are employed. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. wikipedia.org

For the synthesis of dioxolanes, a carbonyl ylide can serve as the 1,3-dipole, which then reacts with a carbonyl compound (the dipolarophile) to form the 1,3-dioxolane ring. uchicago.edu Recent research has explored various methods to generate the necessary dipoles and carry out these cycloadditions. For example, a stepwise exoselective [3+2] cycloaddition of alkynols with ketones has been developed to synthesize 4-methylene-1,3-dioxolane (B14172032) derivatives. researchgate.net This reaction proceeds with complete regio- and chemoselectivity under mild conditions, often promoted by a simple base like cesium carbonate. researchgate.net Such methods expand the diversity of accessible dioxolane structures, allowing for the incorporation of various functional groups. researchgate.net Other innovative approaches include copper-catalyzed asymmetric dearomative cyclopropanation followed by a [3+2] cycloaddition with oxygen to create 1,2-dioxolane-fused indolines. acs.orgacs.org

Radical-Chain Propagation and Hydrogen Atom Transfer in Dioxolane Chemistry

The radical chemistry of this compound and its analogs is characterized by complex reaction sequences, primarily governed by radical-chain propagation and hydrogen atom transfer (HAT) mechanisms. These processes are fundamental to understanding the transformation of these compounds under radical conditions. A radical chain reaction typically consists of three key stages: initiation, propagation, and termination. osti.govlibretexts.org The propagation phase is a self-sustaining cycle of reactions where a radical reacts with a stable molecule to produce a new radical, which then continues the chain. libretexts.org Hydrogen atom transfer is a crucial elementary step within many of these propagation sequences, involving the abstraction of a hydrogen atom from the dioxolane ring by a radical species. nih.gov

Initiation

The initiation of radical reactions involving dioxolanes typically requires an external energy source, such as heat or ultraviolet light, to generate the initial radical species. osti.gov This can involve the homolytic cleavage of a radical initiator, like an organic peroxide or an azo compound, to produce highly reactive radicals. These initiator radicals then proceed to abstract a hydrogen atom from the dioxolane ring, generating a dioxolanyl radical and initiating the chain reaction.

Propagation Steps

Once a dioxolanyl radical is formed, it enters the propagation cycle. A common pathway involves the reaction of the dioxolanyl radical with another molecule. For instance, in the context of polymerization of dioxolane derivatives, the radical can add to a monomer unit. A key propagation step in the chemistry of dioxolanes is hydrogen atom transfer from a neutral dioxolane molecule to a radical. acs.org This regenerates the dioxolanyl radical, which can then undergo further reactions, thus continuing the chain.

Theoretical studies on analogous cyclic ethers, such as 1,3,5-trioxane (B122180) and 1,4-dioxane, have shown that hydrogen abstraction by radicals like the hydroxyl radical (•OH) is a key process. researchgate.net These studies indicate that the reaction often proceeds through the formation of a hydrogen-bonded complex before the actual hydrogen atom transfer occurs. researchgate.net

Hydrogen Atom Transfer (HAT)

Hydrogen atom transfer is a concerted process involving the movement of a proton and an electron from one species to another. scripps.edu In the context of dioxolane chemistry, a radical species (R•) can abstract a hydrogen atom from the dioxolane ring (Diox-H) to form a new bond (R-H) and a dioxolanyl radical (Diox•).

Diox-H + R• → Diox• + R-H

The rate and feasibility of this transfer are influenced by the bond dissociation energies (BDEs) of the C-H bond being broken and the H-R bond being formed. The stability of the resulting dioxolanyl radical is also a critical factor. The phenyl groups in this compound are not directly attached to the carbon atoms from which hydrogen is typically abstracted (C4 and C5). However, their steric bulk and electronic influence can affect the bond strengths of the C-H bonds on the dioxolane ring.

Termination

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. youtube.com This can occur through various combinations of the radicals present in the reaction mixture, such as the coupling of two dioxolanyl radicals or the reaction of a dioxolanyl radical with another radical species from the initiator or other intermediates.

| Reaction Step | General Mechanism | Description |

| Initiation | Initiator → 2 R•R• + Diox-H → R-H + Diox• | A radical initiator (e.g., peroxide) decomposes to form initial radicals (R•). These radicals abstract a hydrogen atom from the dioxolane ring (Diox-H) to generate a dioxolanyl radical (Diox•). |

| Propagation | Diox• + M → Diox-M• | The dioxolanyl radical reacts with another molecule (M), such as a monomer in polymerization, to form a new radical adduct. |

| Diox• + Diox-H → Diox-H + Diox• | A dioxolanyl radical abstracts a hydrogen atom from a neutral dioxolane molecule, propagating the chain by regenerating the dioxolanyl radical. | |

| Termination | Diox• + Diox• → Diox-Diox | Two dioxolanyl radicals combine to form a stable dimer. |

| Diox• + R• → Diox-R | A dioxolanyl radical combines with another radical species (R•) present in the system. |

Computational and Theoretical Chemistry Studies on 2,2 Diphenyl 1,3 Dioxolane Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding molecular stability, conformation, and reaction pathways.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. scispace.comuam.es Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. scispace.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including those containing the 2,2-diphenyl-1,3-dioxolane moiety. scispace.comoxfordneutronschool.org DFT methods are widely used to optimize molecular geometries, predict reaction mechanisms, and calculate various chemical properties. mdpi.com

In a study on a tri-substituted dioxolane derivative, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine the minimum energy conformation in the gas phase. nih.gov The results indicated a twist configuration for the dioxolane ring, and further calculations suggested that the bulky phenyl substituents have a minimal effect on the fundamental ring conformation. nih.gov

A key application of DFT is the investigation of chemical reaction mechanisms, which involves mapping the potential energy surface (PES) to identify reactants, products, and transition states. The transition state (TS) is a critical point on the PES that represents the highest energy barrier along the reaction coordinate.

Quantum chemical studies on the partial hydrogenolysis of methyl 2,3-O-diphenylmethylene-α-L-rhamnopyranoside, a compound containing the this compound core, provide a detailed example of this analysis. unideb.hu The potential energy surface for the dioxolane ring-opening was mapped, and the transition state geometry was determined using various levels of theory. unideb.hu Intrinsic reaction coordinate (IRC) calculations confirmed that the located TS correctly connects the reactant (dioxolane) and the product. unideb.hu

The study compared several theoretical methods for calculating the activation energy of the ring-opening reaction. While the transition state geometries were similar across methods, the calculated energies varied significantly. DFT methods, such as B3LYP, consistently predicted zero-point vibrational energy-corrected activation energies around 125-130 kJ/mol. unideb.hu In contrast, Hartree-Fock (HF) methods, which neglect electron correlation, yielded higher transition state energies. unideb.hu

Table 1: Calculated Activation Energies for Dioxolane Ring-Opening This table presents data from a study on a derivative, illustrating the comparative results from different computational methods.

| Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| B3LYP | 6-31G | ~125-130 | unideb.hu |

| HF | Varies | Higher than DFT/MP2 | unideb.hu |

| MP2 | Varies | Between B3LYP and HF | unideb.hu |

| ONIOM | Varies | Between B3LYP and HF | unideb.hu |

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically break a specific bond, providing a direct measure of bond strength and molecular stability. numberanalytics.com Computational methods are invaluable for systematically calculating BDEs, which helps in predicting the most likely sites for radical initiation and understanding reaction mechanisms. numberanalytics.comrsc.org

For cyclic acetals like 1,3-dioxolane (B20135), systematic BDE calculations have been performed to understand initial fuel consumption pathways. researchgate.net Research indicates that the C-H bond on the carbon atom positioned between the two oxygen atoms (the C2 position) is consistently the weakest bond. researchgate.net The presence of the two adjacent oxygen atoms stabilizes the resulting radical, thereby lowering the energy required to break the C-H bond. This has significant implications for the reactivity and degradation pathways of this compound. The stability of the radical formed directly influences the BDE; a more stable radical corresponds to a lower BDE. numberanalytics.com

Table 2: General Trends in C-H Bond Dissociation Energies (BDEs) for Dioxolane Systems

| Bond Location | Relative BDE | Reason for Trend | Reference |

|---|---|---|---|

| C2-H (Acetalic) | Lowest | Stabilization of the resulting radical by two adjacent oxygen atoms. | researchgate.net |

| C4/C5-H | Higher | Less radical stabilization compared to the C2 position. | researchgate.net |

While quantum mechanics provides high accuracy for electronic properties, its computational cost can be prohibitive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally less intensive alternative by using classical physics to model molecular behavior.

MD simulations are particularly useful for studying the dynamic behavior of molecules and their interactions with other molecules, such as receptors. In research on derivatives of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine, all-atom, long-timescale molecular dynamics simulations were employed. researchgate.net These simulations investigated how different diastereomers bind to and interact with serotonin (B10506) receptors, revealing that agonists could induce conformational changes in the receptor, whereas antagonists remained more rigidly bound. researchgate.net Such studies, along with molecular docking, help elucidate the role of chirality and conformation in ligand-receptor interactions. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Theoretical Investigations of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with solvents, is crucial for predicting its behavior in solution. Theoretical models have been developed to simulate these complex interactions.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium rather than as individual molecules. arxiv.orgresearchgate.net This approach significantly reduces computational cost while effectively capturing the bulk electrostatic effects of the solvent. arxiv.org

PCM and its variants, like the Integral Equation Formalism PCM (IEFPCM), are frequently combined with DFT calculations to study reactions and properties in solution. acs.org For example, DFT/PCM calculations have been successfully used to reproduce the solvent-dependent chiroptical properties of molecules, demonstrating the model's predictive power. researchgate.net The model can be applied to calculate Gibbs free energies of activation and reaction in different solvents, providing insights into how the solvent medium influences reaction rates and equilibria. acs.orgresearchgate.net The analysis of solvent effects is critical, as reactions can be significantly influenced by the polarity and nature of the reaction medium. researchgate.netrsc.org

In Silico Studies of Biological Activity and Molecular Docking

In silico methods, particularly molecular docking, are crucial for investigating how ligands, such as derivatives of this compound, interact with biological macromolecules like receptors and enzymes. These computational techniques provide insights into the binding modes and affinities of these compounds, which are fundamental to their biological effects.

Molecular docking studies have been instrumental in elucidating the interactions between this compound derivatives and various receptors, including serotonin (5-HT1A) and α1-adrenergic receptors. These studies help to rationalize observed biological data and predict the activity of new compounds.

For instance, molecular docking has been used to understand the binding of enantiomers of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine to 5-HT1A and α1 receptors. researchgate.net The results of these computational studies supported experimental findings, showing that both enantiomers are nearly equally potent at these receptor systems. researchgate.net This suggests that the stereochemistry at the 4-position of the 1,3-dioxolane ring may not play a critical role in the binding interaction with these specific receptors. core.ac.uk The predicted binding mode of these compounds is often compared with that of known potent agonists or antagonists to understand the key interactions driving their pharmacological activity. core.ac.uk

In another study, a series of 1,3-dioxolane-based compounds with a lactam or imide moiety were synthesized and their interactions with α1-adrenoceptor subtypes and the 5-HT1A receptor were evaluated. nih.gov A computational strategy using molecular docking was employed to understand the atomic details of the interactions that lead to either agonist or antagonist activity at the 5-HT1A receptor. nih.gov For example, compound 7t, an imide derivative, was identified as a potent partial agonist at the 5-HT1A receptor and a selective α1D-adrenoceptor antagonist. nih.gov

The binding affinity of various this compound derivatives has been predicted and correlated with experimental data. For example, derivatives of etoxadrol and dexoxadrol (B1663360) have been studied for their affinity to the NMDA receptor. nih.gov The lowest Ki-value in one series was found for the (2S,4S)-configured 1,3-dioxolane (2S,4S)-13b (Ki = 69 nM), indicating a high binding affinity. nih.gov Such data is crucial for understanding the structural requirements for potent receptor binding.

Table 1: Predicted and Experimental Binding Affinities of Selected this compound Derivatives

| Compound/Derivative | Target Receptor | Predicted Binding Affinity (if available) | Experimental Binding Affinity (pKi/Ki) | Reference |

|---|---|---|---|---|

| (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine (enantiomers) | 5-HT1A, α1 | - | Nearly equally potent | researchgate.net |

| (2,2-diphenyl- researchgate.netvulcanchem.comoxathiolan-5-yl-methyl)-(3-phenyl-propyl)amine (19) | 5-HT1A | - | pKi = 8.72 | researchgate.net |

| Imide derivative 7t | 5-HT1A | - | pD2 = 7.98 (partial agonist) | nih.gov |

| Imide derivative 7t | α1D-adrenoceptor | - | pKb = 8.1 (antagonist) | nih.gov |

| (2S,4S)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine (13b) | NMDA Receptor | - | Ki = 69 nM | nih.gov |

| (S)-1 | 5-HT1A | - | Partial agonist (pD2 = 7.45) | core.ac.uk |

| (R)-1 | 5-HT1A | - | Partial agonist (pD2 = 6.85) | core.ac.uk |

| (S)-1 | α1D-adrenoceptor | - | Antagonist (pKb = 7.61) | core.ac.uk |

| (R)-1 | α1D-adrenoceptor | - | Antagonist (pKb = 8.29) | core.ac.uk |

| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) (12) | 5-HT1A | - | pKi = 8.8 (full agonist) | unicam.it |

This table is interactive. Click on the headers to sort the data.

Computational studies are pivotal in defining the structure-activity relationships (SAR) for this compound derivatives. By analyzing the docked poses of a series of compounds, researchers can identify which structural features are essential for biological activity and which can be modified to improve properties like potency and selectivity.

For example, SAR studies on 1,3-dioxolane-based ligands revealed that replacing one of the phenyl rings at the 2-position with a lactam or imide moiety leads to a decrease in α1/5-HT1A selectivity, primarily due to an increased affinity for the 5-HT1A receptor. nih.gov Lactam derivatives tended to act as 5-HT1A receptor antagonists, while some imide derivatives were potent partial agonists. nih.gov

Further computational investigations have explored the importance of the phenyl groups at the 2-position of the 1,3-dioxolane scaffold. It was found that these groups are not always essential for binding to 5-HT1AR and NOP receptors, leading to the design of conformationally restricted spiro-dioxolanes. unimi.it SAR studies on a series of 1,3-dioxolane derivatives targeting sigma receptors indicated that the 1,3-dioxolane scaffold itself was crucial for high affinity. unimi.it The computational results, which were in agreement with the biological data, validated the reliability of the used σ1 receptor model. unimi.it

The stereochemistry of the 1,3-dioxolane ring and its substituents also plays a significant role in biological activity, which can be effectively studied using computational methods. For derivatives of dexoxadrol and etoxadrol, a distinct enantioselective binding to the NMDA receptor was observed. nih.gov The affinity was found to reside almost exclusively in the (S)-configured enantiomers. nih.gov This highlights the importance of stereochemistry in ligand-receptor interactions.

In the context of multidrug resistance (MDR) in cancer, novel this compound derivatives have been synthesized and investigated as potential MDR reversal agents. nih.gov SAR studies in this area focus on optimizing the aromatic core, the linker, and the basic moiety to enhance the interaction with proteins like P-glycoprotein (p-gp). nih.gov

Academic Applications of 2,2 Diphenyl 1,3 Dioxolane in Materials Science and Specialized Synthesis

Polymer Chemistry and Advanced Materials

The inherent reactivity and structural characteristics of the dioxolane ring, particularly the ketal linkage, make it a valuable component in the design of advanced polymers. Its presence can impart specific functionalities, such as degradability, and enable novel polymerization pathways.

A notable application of 2,2-diphenyl-1,3-dioxolane derivatives is in the synthesis of polyketones through radical ring-opening polymerization (rROP). mdpi.comacs.orgacs.org The polymerization of 2,2-diphenyl-4-methylene-1,3-dioxolane proceeds via a quantitative ring-opening process that involves the elimination of benzophenone (B1666685). mdpi.comresearchgate.net This reaction yields a polyketone, a class of polymers known for their performance characteristics. mdpi.comnih.gov

The process is typically initiated at elevated temperatures, for example, 120°C in chlorobenzene, and can be facilitated by radical initiators. researchgate.netresearchgate.net Research has explored the effects of temperature and substituents on the polymerization behavior. researchgate.nethanrimwon.com For instance, derivatives like 2-methylene-4-phenyl-1,3-dioxolane also undergo facile radical isomerization polymerization, driven by the stability of the radical intermediates formed during the ring-opening process. researchgate.net Cationic catalysts, such as boron trifluoride, have also been employed to polymerize 2-phenyl-4-methylene-1,3-dioxolane derivatives, leading to poly(keto ether)s through a ring-opening mechanism. hanrimwon.comkoreascience.krkoreascience.kr These synthetic strategies provide a direct route to functionalized polyketones that are not easily accessible through other methods like traditional olefin/CO copolymerization. nih.gov

Table 1: Polymerization of this compound Derivatives

| Monomer | Polymerization Type | Key Feature | Resulting Polymer |

|---|---|---|---|

| 2,2-Diphenyl-4-methylene-1,3-dioxolane | Radical Ring-Opening | Elimination of benzophenone mdpi.comresearchgate.net | Polyketone mdpi.comacs.org |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening | Stabilized radical intermediate researchgate.net | Poly(ester) rsc.orgrsc.org |

| 2-Phenyl-4-methylene-1,3-dioxolane Derivatives | Cationic Ring-Opening | Catalyst: Boron Trifluoride koreascience.krkoreascience.kr | Poly(keto ether) hanrimwon.comkoreascience.kr |

The acetal (B89532) and ketal linkages inherent in the 1,3-dioxolane (B20135) structure are susceptible to hydrolysis under acidic conditions. nih.govorganic-chemistry.org This property is strategically exploited in the design of degradable polymer systems, particularly for biomedical applications. nih.govberkeley.edu Polymers incorporating these acid-sensitive groups can be engineered to degrade in specific environments, such as the acidic milieu of tumor tissues or intracellular compartments like lysosomes. berkeley.edumdpi.comresearchgate.net

Polymers containing ketal linkages in their backbone, known as polyketals, are designed to hydrolyze into low molecular weight, hydrophilic compounds, facilitating their excretion and minimizing toxicity. berkeley.edu The rate of degradation can be tuned by altering the polymer's hydrophobicity and the specific structure of the ketal linker. mdpi.commdpi.com For example, copolymerizing cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane with other monomers (e.g., methyl methacrylate) produces copolymers with tunable hydrolytic degradation profiles, governed by the proportion of the dioxolane monomer in the polymer chain. rsc.orgrsc.org This approach has been used to create degradable polymer-drug conjugates, where the release of a therapeutic agent is triggered by the acidic environment. rsc.org

Role in Asymmetric Synthesis and Chiral Catalysis

Derivatives of 1,3-dioxolane are cornerstones in the field of asymmetric synthesis, serving as highly effective chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. researchgate.netnih.gov

Among the most powerful and versatile chiral auxiliaries derived from the 1,3-dioxolane scaffold are the TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). researchgate.netnih.govsigmaaldrich.com These molecules, which feature a 2,2-disubstituted-1,3-dioxolane core, are synthesized from tartrate esters. researchgate.netnih.gov The rigid and well-defined chiral environment created by the TADDOL structure makes them exceptional ligands for a wide range of metals, including titanium, rhodium, palladium, and copper. researchgate.netethz.ch

The modular nature of TADDOLs allows for the synthesis of extensive libraries of ligands with varied steric and electronic properties by modifying the aryl groups. rsc.org This tunability is crucial for optimizing enantioselectivity in catalytic reactions. rsc.org Besides TADDOLs, other chiral ligands based on the dioxolane framework, such as DIOP, which was the first C2-symmetric diphosphine ligand developed, have been historically significant in advancing asymmetric catalysis. wikipedia.orgrsc.org These ligands form conformationally flexible chelate rings with metals, enabling high levels of stereocontrol. researchgate.netwikipedia.org

TADDOL-based ligands have been successfully applied in a vast number of enantioselective transformations. researchgate.netethz.ch These include nucleophilic additions to aldehydes, catalytic hydrogenations, Diels-Alder reactions, and diboration of alkenes. researchgate.netsigmaaldrich.comnih.gov For example, titanium-TADDOLate complexes are highly effective catalysts for the enantioselective addition of organometallic reagents to aldehydes. sigmaaldrich.com Similarly, TADDOL-derived phosphonite and phosphoramidite (B1245037) ligands are used in platinum-catalyzed enantioselective diborations and palladium-catalyzed C-H functionalization reactions, yielding chiral products with high enantiomeric excess (ee). rsc.orgnih.gov

One specific area of investigation is the use of TADDOL derivatives as chiral ligands in asymmetric cyanation reactions. nih.gov While achieving consistently high enantioselectivity can be challenging, studies have shown that modest to good ee values (up to 71%) can be obtained in the cyanosilylation of aldehydes by carefully optimizing the ligand structure and reaction conditions. nih.govacs.org These transformations are critical for producing chiral building blocks for pharmaceuticals and agrochemicals. nih.gov

Table 2: Selected Enantioselective Reactions Using Dioxolane-Based Ligands

| Reaction Type | Ligand/Auxiliary | Metal Catalyst | Substrate | Enantioselectivity (ee) |

|---|---|---|---|---|

| Cyanosilylation of Aldehydes | TADDOL Derivative | - | Benzaldehyde (B42025) | Up to 71% nih.gov |

| Diboration of Alkenes | TADDOL-derived phosphonite | Platinum (Pt) | Terminal Alkenes | High nih.gov |

| C-H Functionalization | TADDOL-derived phosphoramidite | Palladium (Pd) | Various | High rsc.org |

| Nucleophilic Addition | Ti-TADDOLate complex | Titanium (Ti) | Aldehydes | High sigmaaldrich.com |

Contributions to Medicinal and Biological Chemistry Research

In medicinal and biological chemistry, the this compound scaffold serves primarily as a structural motif or a synthetic intermediate rather than as a bioactive agent itself. vulcanchem.com Its most widespread use is as a protecting group for 1,2-diols, a common functional group in many biologically relevant molecules like nucleosides and carbohydrates. organic-chemistry.orgresearchgate.net The stability of the dioxolane ring under basic and nucleophilic conditions, combined with its straightforward removal under acidic conditions, makes it an ideal tool in the multi-step synthesis of complex pharmaceutical compounds. organic-chemistry.org

The dioxolane moiety is a structural component in various synthesized molecules that have been investigated for biological activity. researchgate.netnih.gov For instance, derivatives have been incorporated into compounds designed as potential multidrug resistance (MDR) modulators and molecules with antimuscarinic activity. nih.govresearchgate.net In these contexts, the dioxolane unit serves as a rigid scaffold to orient other pharmacophoric groups correctly for interaction with biological targets. vulcanchem.com Furthermore, chiral dioxolanes are used in the stereoselective synthesis of biologically active isomers of drugs, such as 1,3-dioxolane nucleosides, ensuring that only the desired enantiomer is produced. google.com The contribution of this compound is therefore critical to the synthetic pathways that enable the exploration of structure-activity relationships and the development of new therapeutic agents. vulcanchem.comnih.gov

Elucidation of Multidrug Resistance (MDR) Modulation Mechanisms

Multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. mdpi.com The this compound structure has been instrumental in the development of new MDR modulators, which are compounds designed to inhibit P-gp and restore cancer cell sensitivity to treatment. nih.gov

In the search for new MDR reversal agents, scientists have synthesized novel derivatives based on the this compound core. nih.govresearchgate.net These efforts involve attaching various lipophilic linkers and protonable basic groups to the dioxolane scaffold to optimize interaction with P-gp. nih.gov The resulting compounds are then typically evaluated in vitro for their ability to reverse MDR in specific cell lines, such as human Caco-2 cells. nih.gov

The primary mechanism of action for these modulators is their interaction with P-gp, which blocks the pump's ability to expel anticancer drugs. nih.gov Research has shown that at low concentrations, several this compound derivatives can effectively reverse tumor cell MDR. nih.gov An MTT assay, which measures cell viability, is commonly used to determine both the intrinsic cytotoxicity of the new compounds and their capacity to resensitize resistant cells to standard chemotherapies. nih.gov Notably, some of these novel structures have demonstrated superior MDR modulation effects compared to established modulators like trifluoperazine. nih.gov

Research Findings on MDR Modulation by this compound Derivatives

| Aromatic Core Structure | Key Structural Feature | Biological Target | In Vitro Model | Primary Finding | Citation |

|---|---|---|---|---|---|

| This compound | Varied lipophilic linkers and basic moieties | P-glycoprotein (P-gp) | Human Caco-2 cells | Reverses tumor cell multidrug resistance at low concentrations. | nih.gov |

| 4,5-Diphenyl-1,3-dioxolane | Varied lipophilic linkers and basic moieties | P-glycoprotein (P-gp) | Human Caco-2 cells | Acts as an effective modulator to overcome multidrug resistance. | nih.gov |

Receptor Ligand Research and Pharmacological Target Studies (e.g., α1-Adrenoceptor and 5-HT1A Receptors)

The this compound framework is a well-established scaffold in the design of ligands for G-protein-coupled receptors (GPCRs), particularly α1-adrenoceptors and serotonin (B10506) 5-HT1A receptors. rsc.orgcore.ac.uk These receptors are involved in a wide range of physiological processes, and ligands that target them are valuable for treating conditions from hypertension to neurological disorders. rsc.org

Researchers have synthesized series of 1,3-dioxolane-based compounds to explore the structure-activity relationships (SAR) at these receptors. nih.govnih.gov For instance, derivatives of this compound have been identified as a novel class of α1-adrenoceptor antagonists. nih.gov Functional experiments on isolated rat tissues (such as the aorta, spleen, and vas deferens) have allowed for the detailed characterization of their potency (pA₂) and selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov One such derivative, compound 10 (4-(2-(2-methoxyphenoxy)ethylaminomethyl)-2,2-diphenyl(1,3)dioxolane), proved to be a highly selective antagonist for the α1D subtype, with selectivity ratios of 162 (α1D/α1A) and 324 (α1D/α1B). nih.gov

Pharmacological Data for this compound Derivatives at α1-Adrenoceptors and 5-HT1A Receptors

| Compound | Target Receptor | Pharmacological Parameter | Value | Activity Profile | Citation |

|---|---|---|---|---|---|

| Compound 9 | α1D-Adrenoceptor | pA₂ | 8.65 | Potent Antagonist | nih.gov |

| Compound 10 | α1D-Adrenoceptor | pA₂ | 8.37 | Highly Selective Antagonist | nih.gov |

| (±)-1 | 5-HT1A Receptor | pKi | 8.42 ((S)-1), 8.52 ((R)-1) | Partial Agonist | rsc.orgresearchgate.net |

| Compound 7t | α1D-Adrenoceptor | pKb | 8.1 | Selective Antagonist | nih.gov |

| Compound 7t | 5-HT1A Receptor | pD₂ | 7.98 | Potent Partial Agonist | nih.gov |

| rac-1 | 5-HT1A Receptor | pKi | 7.92 to 8.39 | Potent Agonist | nih.gov |

Exploration of Antimicrobial and Radical Scavenging Activities

The 1,3-dioxolane ring is a structural motif found in various compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antioxidant properties. core.ac.uk Research into derivatives of 1,3-dioxolane has revealed their potential as agents against various pathogens. For example, some 1,3-dioxolane derivatives have demonstrated significant antifungal activity against Candida albicans and antibacterial effects against gram-positive bacteria like Staphylococcus aureus. core.ac.uk

The investigation of antioxidant properties often involves assessing a compound's ability to scavenge free radicals. jomped.orgnih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. jomped.orgnih.govmedcraveonline.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by the decrease in absorbance of the DPPH solution. nih.gov While many studies focus on plant extracts containing a mixture of phytochemicals, the underlying principle applies to pure compounds as well. jomped.orgnih.gov The presence of phenolic and flavonoid components in extracts often correlates with high antioxidant activity. jomped.org Although direct studies on the radical scavenging activity of the parent this compound are not extensively detailed in the provided context, related dioxolane structures have been identified within extracts showing such properties, suggesting the scaffold's compatibility with these biological functions. core.ac.uknih.gov

Bioactivity of Dioxolane-Related Compounds

| Compound Type | Activity Type | Target Organism/Assay | Observed Effect | Citation |

|---|---|---|---|---|

| 1,3-Dioxolane derivatives | Antifungal | Candida albicans | Significant activity observed. | core.ac.uk |

| 1,3-Dioxolane derivatives | Antibacterial | Staphylococcus aureus | Significant activity observed. | core.ac.uk |

| Various plant extracts | Radical Scavenging | DPPH Assay | Scavenging activity correlated with phenolic and flavonoid content. | jomped.org |

| Lichen extracts containing dioxolane structures | Radical Scavenging | DPPH Assay | Demonstrated antioxidant activity by scavenging DPPH radicals. | nih.gov |

Research Directions and Future Outlook for 2,2 Diphenyl 1,3 Dioxolane Chemistry

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of 2,2-diphenyl-1,3-dioxolane, traditionally achieved through the acid-catalyzed condensation of benzophenone (B1666685) and ethylene (B1197577) glycol, is being revitalized through the exploration of novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions.

Future research is directed towards the development of highly efficient and reusable solid acid catalysts. Zeolite-encapsulated transition metal complexes, for instance, have shown promise in the synthesis of related dioxolanes, such as 2,2-dimethyl-4-phenyl- researchgate.netresearchgate.net-dioxolane, achieving excellent yields in short reaction times. researchgate.net The application of similar catalytic systems, including those based on Co(II), Cu(II), and Zn(II) complexes, to the synthesis of this compound could offer significant advantages over traditional homogeneous catalysts. researchgate.net

Furthermore, the radical ring-opening polymerization of derivatives like 2,2-diphenyl-4-methylene-1,3-dioxolane to produce polyketones represents a novel synthetic methodology. researchgate.netmdpi.comacs.org This approach, which involves the elimination of benzophenone, opens up new avenues for polymer synthesis. researchgate.netmdpi.com Future investigations will likely focus on expanding the scope of this polymerization to create a wider range of functional polymers.

Advanced catalytic processes, such as those described in patent literature for related compounds involving dimethyl carbonate, offer enhanced product purity and yield under more environmentally friendly conditions. vulcanchem.com The adaptation of these methods for the synthesis of this compound is a key area for future exploration.

Advancements in Mechanistic Understanding and Reaction Design

A deeper understanding of the reaction mechanisms governing the formation and cleavage of the this compound ring is crucial for designing more efficient and selective synthetic strategies. The reactivity of this compound is largely dictated by the properties of the dioxolane ring. vulcanchem.com

Mechanistic studies on the acid-catalyzed ring-opening are of particular interest, as this process generates reactive intermediates that can be harnessed in subsequent transformations. vulcanchem.com The photosensitized (electron transfer) carbon-carbon bond cleavage of related radical cations, such as those derived from 2-diphenylmethyl-1,3-dioxolane, has been a subject of investigation. cdnsciencepub.comgrafiati.com These studies reveal that the rate of cleavage is influenced by the oxidation potential of the molecule and the stability of the resulting carbocation fragment. cdnsciencepub.com Further research in this area could lead to novel photochemical applications for this compound.

Computational studies, including density functional theory (DFT), are becoming increasingly important for elucidating the three-dimensional structures and conformational preferences of dioxolane derivatives. vulcanchem.comiucr.org Such studies can provide valuable insights into the stereochemical aspects of reactions involving the dioxolane ring and aid in the rational design of new reactions and catalysts. vulcanchem.com For instance, understanding the conformational behavior of the dioxolane ring can explain the reactivity differences observed between various substituted derivatives. grafiati.com

Novel Applications in High-Value Chemical Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of high-value chemicals, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. For example, novel this compound derivatives have been synthesized and investigated as effective modulators to overcome multidrug resistance (MDR) in cancer cells. nih.gov These compounds have shown the ability to resensitize resistant cells to antitumor agents at low concentrations. nih.gov Additionally, chiral derivatives containing the this compound scaffold have been studied as potent ligands for α1 and 5-HT1A receptors, which are important targets in drug discovery. researchgate.netnih.gov

In materials science, the radical ring-opening polymerization of 2,2-diphenyl-4-methylene-1,3-dioxolane to yield polyketones is a significant advancement. researchgate.netmdpi.comacs.org This method provides a new route to functional polymers with potential applications in various industries. The ability to introduce a ketone functionality into the polymer backbone through this process is particularly noteworthy. researchgate.netmdpi.com

The use of the this compound moiety as a protecting group for diols remains a fundamental application in organic synthesis. chemimpex.com Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for the synthesis of complex molecules. chemimpex.com

Interdisciplinary Research Integrating Dioxolane Chemistry

The versatility of the this compound scaffold lends itself to integration into various interdisciplinary research areas, bridging chemistry with biology, medicine, and materials science.

The development of new therapeutic agents based on the this compound structure is a prime example of interdisciplinary research. This work combines organic synthesis, medicinal chemistry, pharmacology, and computational modeling to design and evaluate new drug candidates. nih.govresearchgate.netnih.gov For instance, the synthesis of derivatives that can modulate the activity of P-glycoprotein to overcome multidrug resistance requires a deep understanding of both the chemical properties of the compounds and their biological interactions. nih.gov

In the realm of materials science, the synthesis of novel polymers through the ring-opening polymerization of this compound derivatives is an area ripe for interdisciplinary collaboration. researchgate.netmdpi.com The characterization of the physical and mechanical properties of these new materials will require expertise from polymer chemists and materials scientists.

Furthermore, the use of related diphenyl-containing compounds like 2,2-diphenyl-1-picrylhydrazyl (DPPH) as a stable free radical for assessing antioxidant activity highlights another area of interdisciplinary application. nih.gov While not a direct application of this compound, it demonstrates the utility of the diphenyl motif in analytical methods relevant to food chemistry and biochemistry. nih.gov

Q & A

Q. What are the primary synthetic routes for 2,2-diphenyl-1,3-dioxolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via ketalization reactions using carbonyl precursors (e.g., benzophenone) and diols (e.g., ethylene glycol) under acidic catalysis. Microwave-assisted synthesis has been reported to enhance reaction efficiency by reducing reaction time and improving regioselectivity . Solvent choice (e.g., toluene or THF) and catalyst type (e.g., p-toluenesulfonic acid) significantly affect yields, with anhydrous conditions critical to avoid hydrolysis of the dioxolane ring .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the dioxolane ring structure. Key signals include the methine protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.5 ppm) in H-NMR. Mass spectrometry (MS) with electron ionization (EI) typically shows a molecular ion peak at m/z 238 (CHO) and fragment ions corresponding to phenyl group losses . X-ray crystallography can resolve stereochemical ambiguities in derivatives .

Q. What are the common chemical reactions involving this compound derivatives?

- Methodological Answer : The dioxolane ring undergoes ring-opening reactions under acidic or oxidative conditions. For example, treatment with HCl yields benzophenone and ethylene glycol. Radical or cationic polymerization of substituted derivatives (e.g., 2-ethenyl-4-methylene-1,3-dioxolane) produces polyethers with tunable thermal stability, studied via differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) .

Advanced Research Questions

Q. How do this compound derivatives reverse multidrug resistance (MDR) in cancer cells?